molecular formula C3H7ClO2 B1360321 (S)-(+)-3-Chloro-1,2-propanediol CAS No. 60827-45-4

(S)-(+)-3-Chloro-1,2-propanediol

Cat. No. B1360321
CAS RN: 60827-45-4
M. Wt: 110.54 g/mol
InChI Key: SSZWWUDQMAHNAQ-GSVOUGTGSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction occurs .


Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and types of reactions the substance undergoes .

Scientific Research Applications

1. Eco-Friendly Synthesis Methods

(S)-(+)-3-Chloro-1,2-propanediol has been a focus in the development of environmentally friendly and cost-effective chemical processes. A study by (Pinto et al., 2016) highlights an eco-friendly, scalable, and highly efficient method for converting epichlorohydrin to 3-chloro-1,2-propanediol. This method avoids solvents and acidic or basic conditions, yielding nearly 99% 3-chloro-1,2-propanediol without the need for purification.

2. Analytical Techniques

The substance has been analyzed in food products, notably soy sauces, using capillary electrophoresis with electrochemical detection. (Xing & Cao, 2007) developed a technique to determine 3-chloro-1,2-propanediol in soy sauces, demonstrating the practical application of this method in food safety.

3. Interaction with Food Ingredients

Research by (Veĺišek et al., 1992) explored the reaction products of 3-chloro-1,2-propanediol with ammonia in aqueous solutions, particularly in the context of food seasonings. The study identified new compounds formed in this process, expanding our understanding of its interactions in food chemistry.

4. Applications in Water Treatment

In the context of water treatment, (Nienow et al., 2009) examined the removal of 3-chloro-1,2-propanediol from water via hydrolysis and photolysis processes. This study is relevant for addressing concerns about the toxicity of 3-chloro-1,2-propanediol and its potential presence in drinking water.

5. Microbial Interactions

The microbial interaction with (S)-(+)-3-Chloro-1,2-propanediol has been studied by (van den Wijngaard et al., 1991). They isolated an enzyme from Arthrobacter sp. strain AD2 capable of dehalogenating vicinal haloalcohols to their corresponding epoxides, including 3-chloro-1,2-propanediol.

6. Chemical Refining in Oils

Another study focused on the influence of the chemical refining process on the formation of bound 3-chloro-1,2-propanediol in palm and rapeseed oils. (Franke et al., 2009) found that the deodorization step in the refining process significantly impacts the formation of 3-chloro-1,2-propanediol esters in these oils.

Safety And Hazards

This involves understanding the risks associated with handling and using the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, areas of research interest, and how the compound might be modified to enhance its properties .

properties

IUPAC Name

(2S)-3-chloropropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWWUDQMAHNAQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-3-Chloro-1,2-propanediol

CAS RN

60827-45-4
Record name (+)-3-Chloro-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60827-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chlorohydrin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060827454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-CHLOROHYDRIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227BD3H6H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
Name
Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
R Bel-Rhlid, JP Talmon, LB Fay… - Journal of agricultural …, 2004 - ACS Publications
A novel enzymatic dehalogenating activity of 3-chloro-1,2-propanediol (3-MCPD) with Saccharomyces cerevisiae (baker's yeast) is reported. All bioconversion assays were carried out …
Number of citations: 22 pubs.acs.org
J Velisek, K Ledahudcova, J Hajslova… - Journal of Agricultural …, 1992 - ACS Publications
MATERIALS AND METHODS Chemicals. 3-Chloro-1, 2-propanediol (Bóeseken and Hermans, 1923) and glycidol (Rider and Hill, 1930) were synthesized. 3-Amino-l, 2-propanediol …
Number of citations: 12 pubs.acs.org
T Suzuki, N Kasai, R Yamamoto… - Applied microbiology and …, 1993 - Springer
A bacterium that assimilates (S)-3-chloro-1,2-propanediol [monochlorohydrin (MCH)] was isolated from soil by enrichment culture. The bacterium was identified as Pseudomonas sp. by …
Number of citations: 26 link.springer.com
S Kumarasamy, V Subramanian… - … Res. App. Chem, 2020 - biointerfaceresearch.com
Our interest has been focused on the production of chiral compounds by the method of enantioselective microbial transformations of prochiral starting material with yeast. The …
Number of citations: 19 biointerfaceresearch.com
T Suzuki, N Kasai - Bioorganic & Medicinal Chemistry Letters, 1991 - Elsevier
A novel and effective method for the preparation of highly pure optically active (R)- and (S)-3-chloro-1,2-propanediol (99.5% ee and 99.4% ee, respectively) was established based on …
Number of citations: 36 www.sciencedirect.com
T Suzuki, N Kasai, R Yamamoto… - Journal of fermentation and …, 1992 - Elsevier
A bacterium capable of assimilating 3-chloro-1,2-propanediol was isolated from soil by enrichment culture. The strain was identified as Alcaligenes sp. by taxonomic studies. The crude …
Number of citations: 36 www.sciencedirect.com
H Frei, FE Würgler - Mutation Research/Genetic Toxicology and …, 1997 - Elsevier
In this study, the vicinal chloroalcohols 1,3-dichloro-2-propanol (DC2P), 3-chloro-1,2-propanediol (3CPD) and 2-chloro-1,3-propanediol (2CPD) were investigated for genotoxicity in the …
Number of citations: 37 www.sciencedirect.com
J Lu, J Lu, Y Chen, Z Feng, S Liu, S Guan - Food and Chemical Toxicology, 2020 - Elsevier
3-chloro-1, 2-propanediol (3-MCPD) is a well-known contaminant that was produced in the thermal processing of food. Dietary intake represents the greatest source of exposure to 3-…
Number of citations: 10 www.sciencedirect.com
N Kasai, T Suzuki - Asymmetric Catalysis on Industrial Scale …, 2004 - books.google.com
The study and development of microbial methods for the industrial-scale production of C3 and C4 chiral synthetic units such as 2, 3-dichloro-1-propanol (DCP), epichlorohydrin (EP), 3-…
Number of citations: 2 books.google.com
AJ Effendi, SD Greenaway… - Applied and …, 2000 - Am Soc Microbiol
2,3-Dichloro-1-propanol is more chemically stable than its isomer, 1,3-dichloro-2-propanol, and is therefore more difficult to degrade. The isolation of bacteria capable of complete …
Number of citations: 47 journals.asm.org

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